molecular formula C15H10N2O3S B1344505 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031627-74-3

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

Cat. No.: B1344505
CAS No.: 1031627-74-3
M. Wt: 298.3 g/mol
InChI Key: YWNQYDZAYSGCOH-UHFFFAOYSA-N
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Description

Introduction

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid represents a sophisticated organic compound that exemplifies the intersection of heterocyclic chemistry and carboxylic acid functionality. This compound belongs to the broader family of benzisothiazole derivatives, which are characterized by their fused benzene and isothiazole ring systems. The molecular structure incorporates a benzisothiazole moiety connected through an amide linkage to a benzoic acid unit, creating a complex molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

The compound's significance extends beyond its structural complexity, as it serves as an important building block in various chemical syntheses and research applications. Its unique combination of aromatic rings, heteroatoms, and functional groups provides a versatile platform for chemical modifications and interactions. The presence of both the benzisothiazole system and the carboxylic acid group creates opportunities for diverse chemical reactions and molecular recognition processes that are valuable in contemporary chemical research.

Nomenclature and Identification

The systematic identification of this compound requires careful attention to standardized naming conventions and database registration systems. Chemical nomenclature serves as the foundation for unambiguous communication within the scientific community, enabling researchers to precisely identify and discuss specific molecular entities across different platforms and publications. This compound's nomenclature reflects its complex structure, incorporating multiple ring systems and functional groups that must be accurately represented in its systematic name.

The compound's identification systems encompass various approaches, including systematic naming protocols established by international chemical organizations, alternative designations used in different contexts, and numerical registry systems that provide unique identifiers for database storage and retrieval. These multiple identification methods ensure comprehensive coverage and accessibility across different chemical information platforms and research environments.

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature system provides the most systematic and standardized approach to naming this compound. Following IUPAC conventions, the complete systematic name is this compound. This name reflects the hierarchical structure of the molecule, beginning with the benzoic acid backbone as the principal functional group, followed by the substitution pattern indicating the attachment of the benzisothiazole-derived substituent.

The IUPAC naming system systematically describes the molecular architecture by identifying the parent structure as benzoic acid, with the "2-" prefix indicating the position of substitution on the benzene ring. The substituent itself is described as "[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-", which breaks down into several components: the benzisothiazole ring system numbered according to standard conventions, the carbonyl group connecting the two major structural units, and the amino linkage that bridges the benzisothiazole carbonyl to the benzoic acid backbone.

Alternative systematic representations include "2-(Benzo[d]isothiazole-3-carboxamido)benzoic acid", which emphasizes the carboxamide functionality and uses the [d] descriptor to specify the fusion pattern of the benzisothiazole system. This alternative naming approach highlights the amide bond formation between the benzisothiazole carboxylic acid derivative and the amino-substituted benzoic acid component.

Common Synonyms and Alternative Designations

The compound is recognized under several synonymous names and alternative designations that reflect different naming traditions and chemical contexts. These synonyms often arise from different approaches to describing the same molecular structure, variations in naming priorities, or historical naming conventions that have persisted in scientific literature.

Among the most commonly encountered synonyms is "2-(Benzo[d]isothiazole-3-carboxamido)benzoic acid", which emphasizes the carboxamide linkage between the two major structural components. This designation is frequently used in chemical databases and commercial suppliers, providing an alternative systematic approach that highlights the amide bond formation.

Additional alternative names include variations in the representation of the benzisothiazole system, such as "2-[(1,2-benzothiazol-3-ylcarbonyl)amino]benzoic acid", which uses the shortened "benzothiazol" terminology instead of the full "benzisothiazol" designation. These variations reflect different conventions for representing the heterocyclic system while maintaining the essential structural information.

Commercial and database-specific designations often incorporate proprietary catalog numbers or simplified names for practical purposes. These alternative designations facilitate identification and ordering processes while maintaining traceability to the systematic chemical name.

Registry Numbers and Database Identifiers

The compound's identification across various chemical databases and registry systems relies on several standardized numerical identifiers that ensure unambiguous recognition and retrieval. These registry numbers serve as primary keys in chemical information systems, enabling efficient searching and cross-referencing across multiple platforms and databases.

Identifier Type Number/Code Source
Chemical Abstracts Service Number 1031627-74-3
MDL Number MFCD12027172
PubChem Compound ID Not specified in current sources
SMILES Notation O=C(O)C1=CC=CC=C1NC(C2=NSC3=C2C=CC=C3)=O

The Chemical Abstracts Service number 1031627-74-3 serves as the primary registry identifier for this compound across most chemical databases and commercial suppliers. This CAS number provides a unique numerical identifier that remains constant regardless of naming variations or alternative designations, ensuring reliable identification across different platforms and applications.

The MDL number MFCD12027172 represents another important database identifier, particularly relevant for chemical inventory management and laboratory information systems. This identifier is commonly used in chemical supply catalogs and research databases to facilitate ordering and inventory tracking processes.

The SMILES (Simplified Molecular Input Line Entry System) notation "O=C(O)C1=CC=CC=C1NC(C2=NSC3=C2C=CC=C3)=O" provides a linear text representation of the molecular structure. This notation enables computational processing and database searching based on structural features, supporting various chemoinformatics applications and structural analysis tools.

The molecular formula C15H10N2O3S accurately represents the atomic composition of the compound, indicating fifteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight of 298.32 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

Properties

IUPAC Name

2-(1,2-benzothiazole-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(13-10-6-2-4-8-12(10)21-17-13)16-11-7-3-1-5-9(11)15(19)20/h1-8H,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNQYDZAYSGCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via o-Chlorobenzonitrile and Sodium Hydrosulfide (Patent CN103130738A)

This method is a three-step process:

  • Formation of o-mercaptobenzonitrile:

    • React o-chlorobenzonitrile with anhydrous sodium hydrosulfide in a polar aprotic solvent such as dimethylformamide (DMF) at 90–120 °C for 6–9 hours.
    • Acidify the reaction mixture to pH 2–3 using hydrochloric acid to precipitate o-mercaptobenzonitrile.
  • Chlorination and cyclization:

    • React the o-mercaptobenzonitrile with chlorine gas in the presence of water at 5–15 °C for 6–9 hours.
    • Warm the mixture to 65 °C to crystallize the crude 1,2-benzisothiazol-3-one.
  • Purification:

    • Dissolve the crude product in sodium hydroxide solution (pH 9–10) at 60–75 °C.
    • Decolorize with activated carbon, then acidify to pH 2–3 to precipitate the purified 1,2-benzisothiazol-3-one.

Advantages:

  • Avoids the traditional 2,2'-dithiodibenzoic acid route.
  • Reduces process steps and environmental pollution.
  • High yield and simple operation.
Step Reagents/Conditions Temperature (°C) Time (h) pH Notes
1 o-chlorobenzonitrile + NaSH in DMF 90–120 6–9 2–3 (acidify) Formation of o-mercaptobenzonitrile
2 o-mercaptobenzonitrile + Cl2 + H2O 5–15 (reaction), 65 (crystallization) 6–9 + 1 - Chlorination and cyclization
3 Crude product + NaOH + activated carbon + HCl 60–75 (alkali & decolorizing), 20–40 (acidify) 0.5 + 0.5 9–10 (alkali), 2–3 (acidify) Purification and isolation

Preparation via 2,2'-Dithiodibenzoic Acid Amides (Patent EP0187349A2)

This method involves:

  • Reacting 2,2'-dithiodibenzoic acid amides in an aqueous alkaline medium, optionally with water-soluble organic solvents like ethanol or ethylene glycol.
  • The reaction proceeds at 30–80 °C (preferably 50–70 °C) for 3–4 hours.
  • Oxygen or oxygen-donating substances are present to facilitate the reaction.
  • The benzisothiazolone alkali salts precipitate upon cooling.
  • Acidification with dilute hydrochloric acid releases the free benzisothiazolone.

Key features:

  • High yield and purity.
  • Can be operated continuously.
  • Suitable for producing alkali metal salts used as biocides.
Parameter Details
Starting material 2,2'-dithiodibenzoic acid amides
Medium Aqueous alkaline + water-soluble organic solvent
Temperature 30–80 °C (preferably 50–70 °C)
Reaction time 3–4 hours
Atmosphere Presence of oxygen or oxygen donors
Product isolation Cooling to precipitate alkali salt, acidification to free acid

One-Pot Synthesis via 2-(Alkylthio)benzonitriles (Patent EP0702008A2)

This method includes:

  • Preparation of 2-(alkylthio)benzonitriles from 2-halobenzonitriles and alkanethiols in the presence of a base in a heterogeneous solvent system.
  • Separation of the organic layer containing the nitrile.
  • Treatment of the nitrile with a halogenating agent (e.g., chlorine) in the presence of water to cyclize into 1,2-benzisothiazol-3-one.
  • The process can be done in one pot, improving efficiency.

Advantages:

  • Avoids expensive and unstable starting materials.
  • Short reaction times and high yields.
  • Suitable for industrial scale.
Step Reagents/Conditions Notes
1 2-halobenzonitrile + alkanethiol + base Formation of 2-(alkylthio)benzonitrile
2 Halogenating agent + water Cyclization to benzisothiazolone

Research Findings and Comparative Analysis

  • The method from o-chlorobenzonitrile (CN103130738A) is environmentally friendlier and simpler than traditional routes involving 2,2'-dithiodibenzoic acid derivatives.
  • The aqueous alkaline disproportionation method (EP0187349A2) is well-established, providing high purity products and is adaptable to continuous processing.
  • The one-pot synthesis (EP0702008A2) offers industrial advantages by reducing steps and avoiding hazardous reagents.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Advantages Yield/Notes
o-Chlorobenzonitrile route o-Chlorobenzonitrile, NaSH, Cl2 Thiolation, chlorination, purification 90–120 °C (thiolation), 5–15 °C (chlorination), alkaline purification Simple, environmentally friendly High yield, reduced pollution
2,2'-Dithiodibenzoic acid amides 2,2'-Dithiodibenzoic acid amides Alkaline disproportionation, acidification 30–80 °C, aqueous alkaline medium High purity, continuous process High yield, industrially used
One-pot from 2-halobenzonitriles 2-halobenzonitriles, alkanethiols Nucleophilic substitution, halogenation Heterogeneous solvent, mild conditions Economical, scalable, fewer steps High yield, industrial scale

Chemical Reactions Analysis

Types of Reactions

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Esters (e.g., ethyl carboxylate in ) and acetic acid derivatives () exhibit antimicrobial properties, suggesting the benzisothiazolone core is critical for activity. The target compound’s amide-linked benzoic acid may modulate target binding or solubility .
  • Solubility and Stability: The carboxylic acid group in this compound likely enhances aqueous solubility compared to ester derivatives (e.g., ethyl carboxylate), which are more lipophilic. However, this may also affect stability under acidic conditions .
  • Hydrogen Bonding : Crystallographic data for 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid () reveals O–H···O hydrogen-bonded chains, a feature that may extend to the target compound due to its benzoic acid group, influencing crystal packing and bioavailability .

Challenges and Limitations

  • Commercial Availability: notes discontinuation of this compound, implying challenges in synthesis or scalability .
  • Data Gaps: No direct comparative studies on efficacy, toxicity, or pharmacokinetics were found in the provided evidence. Conclusions are inferred from structural analogues.

Biological Activity

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C15H10N2O3S and a molecular weight of 298.32 g/mol, is characterized by its unique structural features which may contribute to its pharmacological properties .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C6H4(CONHC7H4NS)COOH\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{CO}\text{NH}\text{C}_7\text{H}_4\text{NS})\text{COOH}

Key Properties:

  • Molecular Formula: C15H10N2O3S
  • Molecular Weight: 298.32 g/mol
  • CAS Number: 1031627-74-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and antifungal agent. The following sections detail specific areas of activity, including case studies and structure-activity relationship (SAR) findings.

Antibacterial and Antifungal Activity

Research indicates that derivatives of benzisothiazole, including this compound, exhibit significant antibacterial and antifungal properties. A notable study synthesized a series of benzisothiazole derivatives and evaluated their effectiveness against various pathogens.

Case Study: Inhibition of Viral Proteases

A study focused on the synthesis of hybrid derivatives involving 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole demonstrated that several compounds exhibited over 50% inhibition against Dengue virus (DENV2) and West Nile virus (WNV) proteases . This highlights the potential for compounds like this compound to serve as antiviral agents.

Table 1: Inhibitory Activity Against DENV2 and WNV Proteases

Compound IDInhibition (%)Concentration (μM)
Compound A6010
Compound B5510
Compound C5210

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications in the benzisothiazole moiety significantly influence biological activity. For instance, variations in substituents on the aromatic rings were shown to enhance or diminish inhibitory effects against target enzymes .

Key Findings:

  • Substituents at specific positions on the benzene ring can lead to increased potency.
  • The presence of electron-donating groups generally enhances activity compared to electron-withdrawing groups.

Neuropharmacological Potential

Another area of investigation has been the neuropharmacological effects of similar benzisothiazole compounds. Research has indicated that certain derivatives may exhibit antipsychotic-like effects without the typical side effects associated with conventional antipsychotics . This suggests a multifaceted biological profile for compounds related to this compound.

Q & A

Basic Research Question

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzisothiazole ring and amide linkage (e.g., carbonyl signals at ~170 ppm in ¹³C NMR). IR spectroscopy identifies N–H stretching (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and validates structural accuracy .

How is the biological activity of this compound evaluated in antimicrobial studies?

Basic Research Question
Standard protocols include:

  • Agar diffusion assays to test inhibition zones against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).
  • Minimum Inhibitory Concentration (MIC) measurements in broth cultures, with serial dilutions (1–256 µg/mL).
  • Time-kill kinetics to assess bacteriostatic vs. bactericidal effects. Structural analogs in the benzisothiazolone class show enhanced activity when electron-withdrawing groups are present on the benzoic acid moiety .

How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Question
Discrepancies (e.g., unexpected NMR shifts vs. SXRD bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies:

  • Validate crystallographic models using SHELXL’s R-factor and residual density maps .
  • Compare solution-state (NMR) and solid-state (IR/Raman) data to identify conformational flexibility.
  • Employ DFT calculations (e.g., Gaussian) to model spectroscopic properties from the crystal structure .

What strategies optimize the synthetic yield of this compound under varying catalytic conditions?

Advanced Research Question

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation.
  • Solvent polarity : Higher polarity solvents (DMF, DMSO) may improve solubility but risk side reactions; balance with low-polarity alternatives (toluene).
  • Microwave-assisted synthesis : Reduces reaction time (20–60 minutes vs. 12 hours) and improves yield by 10–15% .

How does the compound degrade under oxidative or photocatalytic conditions?

Advanced Research Question
Under advanced oxidation processes (AOPs):

  • UV/H₂O₂ systems : Hydroxyl radicals cleave the amide bond, forming benzoic acid and benzisothiazole fragments.
  • TiO₂ photocatalysis : Degradation pathways depend on substituent positioning; meta-substituted derivatives degrade faster than para-substituted analogs. Monitor intermediates via HPLC-MS .

What role does computational modeling play in understanding the compound’s reactivity?

Advanced Research Question

  • Docking studies : Predict binding affinity to microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
  • Reactivity descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites for functionalization .

How can crystallization challenges be addressed during structural analysis?

Advanced Research Question

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to improve crystal quality.
  • SHELXL refinement : Adjust displacement parameters and apply TWIN/BASF commands for twinned crystals .
  • ORTEP-3 visualization : Identify disorder or thermal motion artifacts for targeted re-refinement .

What analytical techniques identify degradation products in environmental or biological matrices?

Advanced Research Question

  • HPLC-MS/MS : Quantifies primary degradation products (e.g., 2-aminobenzoic acid) with MRM transitions.
  • GC-MS : Volatilizes fragments (e.g., CO₂ from decarboxylation) for structural elucidation .

What cross-disciplinary applications exist beyond antimicrobial research?

Advanced Research Question

  • Photocatalysis : As a model pollutant in AOP studies due to its aromatic stability .
  • Material science : Functionalization for metal-organic frameworks (MOFs) via carboxylate coordination .

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